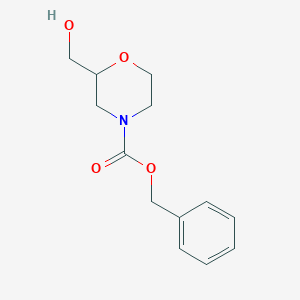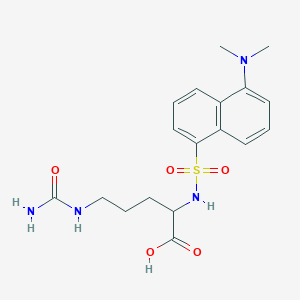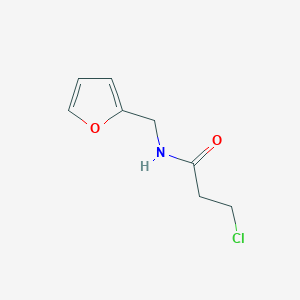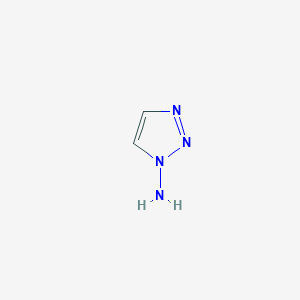
Ethyl 4-aminoquinoline-3-carboxylate
Overview
Description
Ethyl 4-aminoquinoline-3-carboxylate (E4AC) is a novel quinoline derivative with a wide range of potential applications in the pharmaceutical, agrochemical, and biotechnological industries. E4AC is a highly versatile compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The compound has been extensively studied in recent years, and its potential applications have been explored in a variety of scientific research areas.
Scientific Research Applications
Antimalarial Drug Development
Quinoline compounds, including derivatives like Ethyl 4-aminoquinoline-3-carboxylate, are extensively studied for their antimalarial properties. Researchers focus on creating molecular hybrids that can effectively target the malaria parasite. These studies often involve both in vitro and in vivo analyses to determine the efficacy and safety profile of potential antimalarial drugs .
Synthetic Organic Chemistry
In synthetic organic chemistry, quinoline derivatives are used to develop new synthetic methodologies. Ethyl 4-aminoquinoline-3-carboxylate could be involved in reactions like Friedlander annulation, which is used to synthesize trisubstituted quinolones .
Pharmacokinetic Studies
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion-Toxicology) profile of quinoline derivatives is crucial for developing safe and effective drugs. Ethyl 4-aminoquinoline-3-carboxylate could be studied for its pharmacokinetic properties to understand how it behaves within the body .
Mechanism of Action
Target of Action
Ethyl 4-aminoquinoline-3-carboxylate is a derivative of the 4-aminoquinoline class of compounds . This class of compounds, which includes chloroquine and amodiaquine, has been widely used for the control and eradication of malaria . The primary targets of these compounds are the parasites responsible for malaria, particularly Plasmodium falciparum .
Mode of Action
It is known that 4-aminoquinolines, such as chloroquine, accumulate in the acidic digestive vacuole (dv) of the parasite due to their weak base properties . This accumulation is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the parasite’s death .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-aminoquinoline-3-carboxylate are likely similar to those affected by other 4-aminoquinolines. These compounds inhibit heme detoxification within the parasite, leading to the accumulation of toxic heme within the parasite’s DV . This disrupts the parasite’s metabolic processes and ultimately leads to its death .
Result of Action
The primary result of Ethyl 4-aminoquinoline-3-carboxylate’s action is the death of the malaria parasite. By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, disrupting its metabolic processes and leading to its death .
Action Environment
The action of Ethyl 4-aminoquinoline-3-carboxylate, like other 4-aminoquinolines, can be influenced by environmental factors. For instance, the pH of the parasite’s DV can affect the accumulation of the compound, and thus its efficacy . Additionally, the emergence of parasite resistance can diminish the value of these compounds .
properties
IUPAC Name |
ethyl 4-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDBXDYSPBDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404370 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminoquinoline-3-carboxylate | |
CAS RN |
93074-72-7 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)





![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)
![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)



![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)
